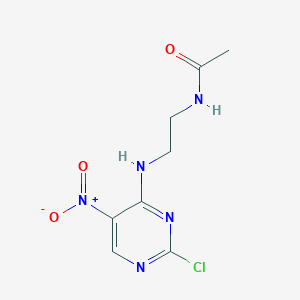![molecular formula C9H5NS B1603337 6-Ethynylbenzo[d]thiazole CAS No. 864376-04-5](/img/structure/B1603337.png)
6-Ethynylbenzo[d]thiazole
Descripción general
Descripción
6-Ethynylbenzo[d]thiazole is an organic compound that belongs to the thiazole family. It has a molecular formula of C9H5NS . The compound contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiazole .
Synthesis Analysis
Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have been synthesized using both conventional and green approaches. The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds . Several green synthetic approaches, including the use of green solvents, catalysts, solid support synthesis, microwave irradiation, and ultrasonication-mediated processes, have been used for the synthesis of thiazoles and their derivatives .
Molecular Structure Analysis
The molecular structure of 6-Ethynylbenzo[d]thiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
6-Ethynylbenzo[d]thiazole has a molecular weight of 159.21 . It is a solid at room temperature . The compound is sealed in dry and stored at 2-8°C .
Aplicaciones Científicas De Investigación
In terms of synthesis, green chemistry approaches have been used for the synthesis of thiazoles, which involve the use of environmentally friendly and safe reagents, catalysts, solvents, and auxiliaries . For instance, one study reported an efficient green method for the synthesis of thiazoles using lipase or deep eutectic solvent as a biocatalyst .
Thiazoles, including 6-Ethynylbenzo[d]thiazole, are a type of organic compound that have been found to have diverse biological activities . Here are some more potential applications:
- Antioxidants : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .
- Analgesics : Some thiazole derivatives have been used in the development of analgesics, which are drugs used to relieve pain .
- Anti-inflammatory drugs : Thiazoles can also be used to develop anti-inflammatory drugs, which are used to reduce inflammation .
- Antimicrobials and Antifungals : Thiazole derivatives have been used to develop antimicrobial and antifungal drugs, which are used to treat infections caused by microorganisms and fungi .
- Antivirals : Some thiazole derivatives have been used in the development of antiviral drugs, which are used to treat viral infections .
- Antitumor or cytotoxic drugs : Thiazoles have been used in the development of antitumor or cytotoxic drugs, which are used to treat cancer .
Thiazoles, including 6-Ethynylbenzo[d]thiazole, are a type of organic compound that have been found to have diverse biological activities . Here are some more potential applications:
- Diuretics : Some thiazole derivatives have been used in the development of diuretics, which are drugs used to increase the amount of urine produced by the kidneys .
- Anticonvulsants : Thiazoles can also be used to develop anticonvulsant drugs, which are used to prevent or reduce the severity of seizures .
- Neuroprotective drugs : Thiazole derivatives have been used to develop neuroprotective drugs, which are used to protect nerve cells against damage, degeneration, or impairment of function .
- Green Chemistry : Green chemistry approaches have been used for the synthesis of thiazoles, which involve the use of environmentally friendly and safe reagents, catalysts, solvents, and auxiliaries .
- Antibiotic Resistance Combat : Thiazole and its benzofused derivatives act as inhibitors of mechanisms underlying antibiotic resistance in the treatment of severe drug-resistant infections .
- Vitamin B1 (Thiamine) : A thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine is a water-soluble vitamin. It helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Safety And Hazards
Direcciones Futuras
Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have shown significant pharmacological potential, demonstrating antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . This suggests that they could be further explored for potential therapeutic applications. Moreover, the green synthesis approach using ZnO nanoparticles as a catalyst presents a promising direction for the efficient synthesis of biologically active compounds .
Propiedades
IUPAC Name |
6-ethynyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQOZDEVUECED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631056 | |
| Record name | 6-Ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylbenzo[d]thiazole | |
CAS RN |
864376-04-5 | |
| Record name | 6-Ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)












